(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Scientific Research Applications
(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 2-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrrolidine ring or the benzyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where bromine’s electronic and steric effects are advantageous.
Properties
CAS No. |
637020-88-3 |
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Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
SBRRTKZQYIULEQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2Br)C(=O)O |
SMILES |
C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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